![molecular formula C15H14FN3O2S B7548193 N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7548193.png)
N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide, also known as BF-168, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonamide compounds and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. It has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. Additionally, N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide has been shown to modulate the activity of various ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has a high purity, which makes it suitable for various biochemical and pharmacological assays. Additionally, N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide has been extensively studied, which provides a wealth of information on its biochemical and physiological effects. However, the limitations of N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide include its limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
For the study of N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide include the development of improved analogs and investigation of its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide involves a multi-step process that includes the reaction of 4-fluorobenzenesulfonyl chloride with 1,2-diaminoethane to form N-(2-aminoethyl)-4-fluorobenzenesulfonamide. This intermediate is then reacted with benzimidazole to form N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide. This synthesis method has been optimized to produce high yields of N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2S/c16-12-5-7-13(8-6-12)22(20,21)18-9-10-19-11-17-14-3-1-2-4-15(14)19/h1-8,11,18H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOCYVATJYXSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.